An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-3-azepanamine
An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-3-azepanamine
Abstract
This technical guide provides a comprehensive analysis of the predicted physical properties of N,N-Dimethyl-3-azepanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of chemical structure and data from analogous compounds to offer scientifically grounded estimations. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this molecule's physical characteristics for applications in synthesis, formulation, and further research. We will explore its molecular structure, predicted physicochemical properties, and solubility characteristics, and provide a comparative analysis with a structurally related isomer for which experimental data is available.
Introduction and Structural Elucidation
N,N-Dimethyl-3-azepanamine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with a dimethylamino group. The azepane ring provides a flexible, non-planar backbone, while the tertiary amine functionality of the dimethylamino group significantly influences the molecule's polarity, basicity, and intermolecular interactions. The synthesis of related 3-aminoazepane derivatives has been reported in the scientific literature, confirming the viability of this structural motif.[1][2]
The accurate prediction of physical properties is paramount for the practical application of any chemical entity. These properties govern its behavior in various environments, dictating its suitability for use in pharmaceuticals, agrochemicals, and material science. The absence of direct experimental data for N,N-Dimethyl-3-azepanamine necessitates a theoretical and comparative approach to understanding its physical characteristics.
Predicted Physicochemical Properties
The physical properties of N,N-Dimethyl-3-azepanamine are primarily determined by its molecular weight, the presence of the tertiary amine groups, and the overall molecular structure.
Molecular Weight and Formula
The molecular formula for N,N-Dimethyl-3-azepanamine is C₈H₁₈N₂. This gives it a molecular weight of 142.24 g/mol .
Predicted Boiling and Melting Points
Predicted Density
The density is expected to be slightly less than that of water, a common characteristic of many aliphatic amines.
The following diagram illustrates the logical flow for estimating the physical properties of N,N-Dimethyl-3-azepanamine in the absence of direct experimental data.
Caption: Workflow for predicting physical properties.
Comparative Analysis with a Structural Isomer: 1,3-Cyclohexanebis(methylamine)
In the absence of direct data, examining a well-characterized structural isomer can provide valuable quantitative insights. 1,3-Cyclohexanebis(methylamine) shares the same molecular formula (C₈H₁₈N₂) and is also a cyclic diamine, making it a suitable, albeit imperfect, comparator.[4][5][6] It is important to note that as a primary amine, its ability to form hydrogen bonds will lead to a higher boiling point and potentially different solubility characteristics compared to the tertiary amine structure of N,N-Dimethyl-3-azepanamine.
| Property | 1,3-Cyclohexanebis(methylamine) | Predicted N,N-Dimethyl-3-azepanamine | Rationale for Prediction |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | Isomers |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | Isomers |
| Boiling Point | 220 °C[4][6] | Lower than 220 °C | Absence of N-H bonds for intermolecular hydrogen bonding in the tertiary amine. |
| Melting Point | -70 °C[4][6] | Likely a low-melting solid or liquid at room temperature | General property of similar aliphatic amines. |
| Density | 0.945 g/mL at 25 °C[4][6] | ~0.9 g/mL | Similar aliphatic cyclic structure. |
| Water Solubility | Soluble[4][6] | Expected to be soluble | The presence of two nitrogen atoms with lone pairs allows for hydrogen bonding with water.[7][8][9] |
Predicted Solubility Profile
The solubility of N,N-Dimethyl-3-azepanamine is dictated by the interplay of its hydrophobic azepane ring and the hydrophilic dimethylamino group.
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Aqueous Solubility : Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[3][9] The two nitrogen atoms in N,N-Dimethyl-3-azepanamine, with their lone pairs of electrons, can act as hydrogen bond acceptors. Therefore, it is predicted to be soluble in water. The solubility is likely to be pH-dependent; in acidic solutions, the protonation of the amine groups would form ammonium salts, further increasing aqueous solubility.
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Organic Solvent Solubility : Aliphatic amines typically exhibit good solubility in a range of organic solvents.[10] N,N-Dimethyl-3-azepanamine is expected to be soluble in polar organic solvents such as alcohols, as well as in less polar solvents like ethers and hydrocarbons.
The following diagram outlines the key factors influencing the solubility of N,N-Dimethyl-3-azepanamine.
Caption: Factors influencing solubility.
Conclusion
While direct experimental data for the physical properties of N,N-Dimethyl-3-azepanamine remains elusive, a robust set of predictions can be made based on its chemical structure, the established properties of cyclic and tertiary amines, and a comparative analysis with the structural isomer 1,3-Cyclohexanebis(methylamine). It is anticipated that N,N-Dimethyl-3-azepanamine is a low-melting solid or liquid at room temperature with a boiling point lower than its primary amine isomer, a density slightly less than water, and good solubility in both aqueous and organic solvents. These predicted properties provide a valuable starting point for researchers and professionals working with this compound. It is strongly recommended that these properties be experimentally verified under controlled laboratory conditions.
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